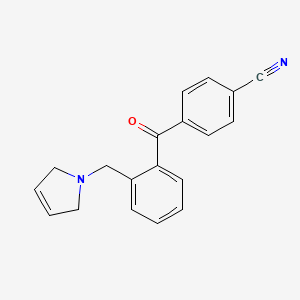
4-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile
Vue d'ensemble
Description
4-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile (hereafter referred to as 4-PBB) is a synthetic organic compound with a wide range of applications in research and industry. It is a versatile compound with a range of properties that make it suitable for a variety of uses. 4-PBB has been used in the synthesis of a number of different compounds, and its properties have been studied extensively in the laboratory. In addition, 4-PBB has been used in a number of scientific research applications, such as in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis of Sulfonamide Derivatives
The compound is used in the synthesis of sulfonamide derivatives, which are crucial in the development of synthetic antibacterial drugs. These derivatives exhibit a wide range of pharmaceutical activities, including antibacterial, anti-inflammatory, antihypertensive, and antiglaucoma properties .
Antitumor and Antimicrobial Activities
Research has shown that derivatives of the compound have potential antitumor and antimicrobial activities. This is particularly important in the context of increasing antibiotic resistance, necessitating the development of new molecules for clinical trials .
Polymerization and Copolymerization
The compound’s structure includes an activated double bond and an imide group, making it suitable for facile polymerization and copolymerization with various unsaturated compounds. This property is valuable for creating heat-resistant polymers .
Biological Activity Enhancement
Maleimide derivatives, which can be synthesized from the compound, have high biological activity. They have been used to create succinimides with antitumor, antiarrhythmic, antihistamine, anticholesteremic, and hypnotic and sedative activities .
Cancer Therapy
Carborane-containing porphyrins, synthesized from maleimide derivatives of the compound, have applications in the therapy of brain tumors and liver and skin cancer .
Monoclonal Antibody Production
In biotechnological applications, derivatives of the compound have been shown to improve monoclonal antibody production in Chinese hamster ovary cell cultures. This enhancement is crucial for the development of therapeutic antibodies .
Mécanisme D'action
Target of Action
Derivatives of 1h-pyrrole-2,5-diones, which this compound is a part of, have been found to exhibit selective inhibitory activity against various proteins . These include the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .
Mode of Action
It’s known that the compound contains an activated double bond and an imide group . These structural fragments allow the compound to easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .
Biochemical Pathways
It’s known that the compound’s derivatives can inhibit the enzyme cyclooxygenase, which is involved in the biosynthesis of prostaglandins . This suggests that the compound may affect the prostaglandin synthesis pathway.
Result of Action
It’s known that derivatives of 1h-pyrrole-2,5-diones exhibit diverse biological activities . These include anticandidiasis and antituberculosis properties , suggesting that this compound may have similar effects.
Propriétés
IUPAC Name |
4-[2-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c20-13-15-7-9-16(10-8-15)19(22)18-6-2-1-5-17(18)14-21-11-3-4-12-21/h1-10H,11-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGTUPOJCGBAAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643921 | |
| Record name | 4-{2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898762-95-3 | |
| Record name | 4-[2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-{2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




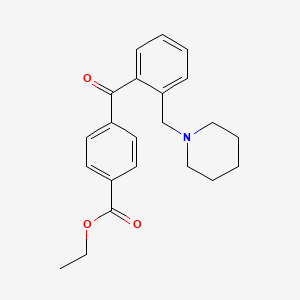

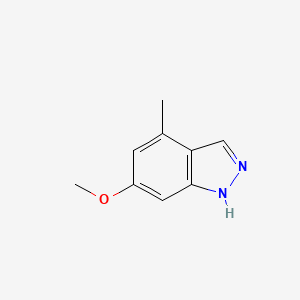





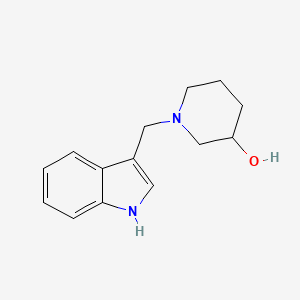

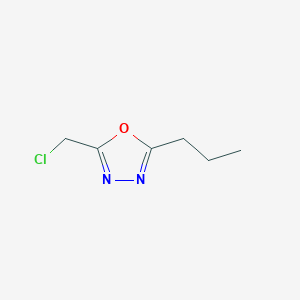

![N,N-Dimethyl-[3,3'-bipyridin]-6-amine](/img/structure/B1614124.png)